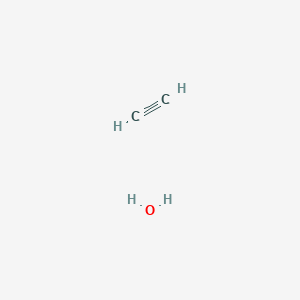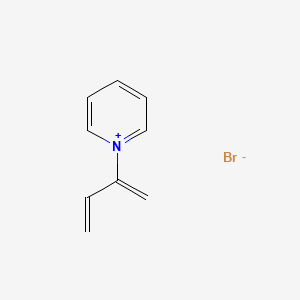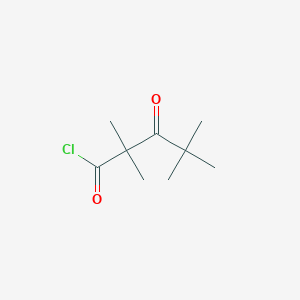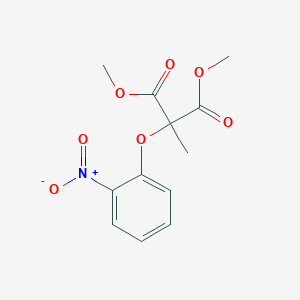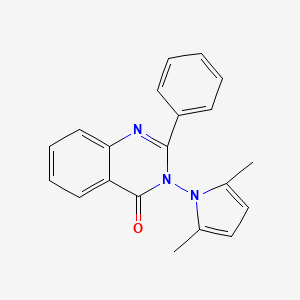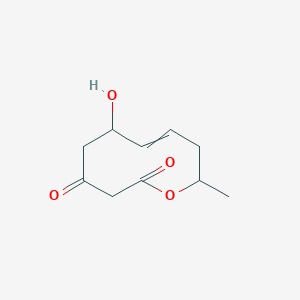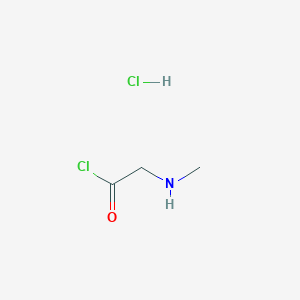
Acetyl chloride, (methylamino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl chloride, (methylamino)-, hydrochloride is a chemical compound that belongs to the class of acyl chlorides. It is a derivative of acetic acid and is known for its high reactivity and volatility. This compound is commonly used in organic synthesis, particularly in the acetylation of amines and alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetyl chloride, (methylamino)-, hydrochloride typically involves the reaction of acetyl chloride with methylamine. The reaction proceeds as follows: [ \text{CH}_3\text{COCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CONHCH}_3 + \text{HCl} ] This reaction is carried out under controlled conditions to ensure the efficient formation of the desired product. The reaction is typically performed in an inert atmosphere to prevent the hydrolysis of acetyl chloride.
Industrial Production Methods
On an industrial scale, acetyl chloride is produced by the reaction of acetic anhydride with hydrogen chloride. This method yields a mixture of acetyl chloride and acetic acid: [ (\text{CH}_3\text{CO})_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{COCl} + \text{CH}_3\text{COOH} ] The resulting acetyl chloride can then be reacted with methylamine to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl chloride, (methylamino)-, hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, acetyl chloride hydrolyzes to form acetic acid and hydrochloric acid.
Acetylation: It is used to introduce an acetyl group into other compounds, particularly in the acetylation of amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in an inert solvent such as dichloromethane.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Acetylation: Acetyl chloride is used in combination with a base such as pyridine to facilitate the acetylation process.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acetic Acid: Formed from the hydrolysis of acetyl chloride.
Applications De Recherche Scientifique
Acetyl chloride, (methylamino)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the acetylation of amines and alcohols.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetyl chloride, (methylamino)-, hydrochloride involves nucleophilic addition followed by elimination. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate then undergoes elimination to form the final product, with the release of hydrochloric acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanoyl Chloride: Similar in structure and reactivity, used in similar acetylation reactions.
Propionyl Chloride: Another acyl chloride with a slightly longer carbon chain, used in similar applications.
Butyryl Chloride: An acyl chloride with an even longer carbon chain, also used in acetylation reactions.
Uniqueness
Acetyl chloride, (methylamino)-, hydrochloride is unique due to its specific reactivity with methylamine, making it particularly useful in the synthesis of N-methylacetamides. Its high reactivity and volatility also make it a valuable reagent in various organic synthesis applications.
Propriétés
Numéro CAS |
146751-69-1 |
|---|---|
Formule moléculaire |
C3H7Cl2NO |
Poids moléculaire |
144.00 g/mol |
Nom IUPAC |
2-(methylamino)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C3H6ClNO.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3;1H |
Clé InChI |
BGYYOCBLCVMIEM-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
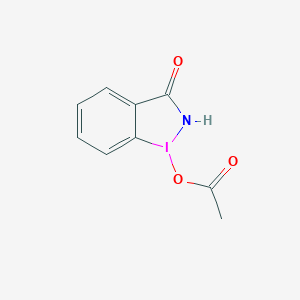
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
